molecular formula C21H17NO5 B2466120 {[(9H-fluoren-9-ylmethoxy)carbonyl]amino}(furan-2-yl)acetic acid CAS No. 879500-51-3

{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}(furan-2-yl)acetic acid

Cat. No.: B2466120
CAS No.: 879500-51-3
M. Wt: 363.369
InChI Key: PCBMJTLDLJORMH-UHFFFAOYSA-N
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Description

{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}(furan-2-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative

Mechanism of Action

Target of Action

Fmoc-2-amino-2-furanacetic acid, also known as 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(furan-2-yl)acetic acid or MFCD03426236, is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are therefore the amine groups present in various biochemical entities, such as amino acids and peptides .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine group during subsequent reactions . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in the process of solid-phase peptide synthesis (SPPS) . In this context, the use of Fmoc as a temporary protecting group for the amine at the N-terminus is very widespread .

Pharmacokinetics

The rapid removal of the fmoc group by a base suggests that it would likely be quickly metabolized in biological systems .

Result of Action

The primary result of the action of Fmoc-2-amino-2-furanacetic acid is the protection of amine groups during organic synthesis . This allows for selective reactions to be carried out on other parts of the molecule without affecting the amine group . Once the desired reactions have been completed, the Fmoc group can be removed to reveal the original amine group .

Action Environment

The action of Fmoc-2-amino-2-furanacetic acid can be influenced by various environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction is typically carried out in an aqueous medium under mild and catalyst-free conditions . The reaction has been reported to be chemoselective in the presence of ambident nucleophiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(9H-fluoren-9-ylmethoxy)carbonyl]amino}(furan-2-yl)acetic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the furan-2-yl moiety through a series of coupling reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-diisopropylcarbodiimide (DIC) or N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of the compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}(furan-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Conditions often involve the use of bases like triethylamine (TEA) or pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[(9H-fluoren-9-ylmethoxy)carbonyl]amino}(furan-2-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. The Fmoc group can be selectively removed under mild conditions, making it useful for studying the activity of proteases.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The presence of the furan ring and the amino acid moiety can impart biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    {[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid: Lacks the furan ring, making it less versatile in terms of chemical reactivity.

    {[(9H-fluoren-9-ylmethoxy)carbonyl]amino}(thiophen-2-yl)acetic acid: Contains a thiophene ring instead of a furan ring, which can alter its electronic properties and reactivity.

    {[(9H-fluoren-9-ylmethoxy)carbonyl]amino}(pyridin-2-yl)acetic acid: Features a pyridine ring, which can participate in different types of chemical reactions compared to the furan ring.

Uniqueness

The presence of both the Fmoc group and the furan ring in {[(9H-fluoren-9-ylmethoxy)carbonyl]amino}(furan-2-yl)acetic acid makes it unique. The Fmoc group provides a convenient handle for protecting and deprotecting the amino group, while the furan ring offers additional sites for chemical modification. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(furan-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c23-20(24)19(18-10-5-11-26-18)22-21(25)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17,19H,12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBMJTLDLJORMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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